molecular formula C22H24Cl2N2S2Ti B011823 Titanocene bis(4-aminothiophenolate) CAS No. 103875-37-2

Titanocene bis(4-aminothiophenolate)

Cat. No.: B011823
CAS No.: 103875-37-2
M. Wt: 499.3 g/mol
InChI Key: UXXQKLCKXLHHPV-UHFFFAOYSA-L
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Description

Titanocene bis(4-aminothiophenolate) is a metallocene complex featuring two 4-aminothiophenolate (SAr) ligands bound to a titanium(IV) center sandwiched between cyclopentadienyl (Cp) rings. Its synthesis involves halogen-metal exchange or electrophilic substitution reactions, as seen in broader titanocene dithiolate chemistry . The compound’s structure is influenced by the electron-donating amino group on the thiophenolate ligand, which enhances stability and modulates reactivity.

Properties

CAS No.

103875-37-2

Molecular Formula

C22H24Cl2N2S2Ti

Molecular Weight

499.3 g/mol

IUPAC Name

4-aminobenzenethiolate;cyclopenta-1,3-diene;titanium(4+);dihydrochloride

InChI

InChI=1S/2C6H7NS.2C5H5.2ClH.Ti/c2*7-5-1-3-6(8)4-2-5;2*1-2-4-5-3-1;;;/h2*1-4,8H,7H2;2*1-5H;2*1H;/q;;2*-1;;;+4/p-2

InChI Key

UXXQKLCKXLHHPV-UHFFFAOYSA-L

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.C1=CC(=CC=C1N)[S-].C1=CC(=CC=C1N)[S-].Cl.Cl.[Ti+4]

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.C1=CC(=CC=C1N)[S-].C1=CC(=CC=C1N)[S-].Cl.Cl.[Ti+4]

Other CAS No.

103875-37-2

Synonyms

TBATP
titanocene bis(4-aminothiophenolate)
titanocene bis(para-aminothiophenolate) dihydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Stability Comparisons

a. Titanocene vs. Zirconocene Dithiolates

  • Catalytic Activity: Zirconocene dithiolates (e.g., Cp₂Zr(SAr)₂) exhibit superior stability and catalytic activity in polymerization compared to titanocene analogs. Titanocene bis(4-aminothiophenolate) decomposes faster under standard reaction conditions, limiting its utility in industrial catalysis .
  • Hydrolytic Stability: Titanocene derivatives with electron-withdrawing or non-coordinating ligands (e.g., Cl⁻ or simple aryl thiolates) are prone to hydrolysis. However, the 4-aminothiophenolate ligand’s electron-donating amino group improves stability by providing additional coordination sites, though still inferior to zirconocene counterparts .

b. Titanocene Derivatives with Varied Ligands

Compound Ligand Substituent Hydrolytic Stability (t₁/₂) IC₅₀ (MCF-7 Cells) Key Feature
Titanocene bis(4-aminothiophenolate) 4-NH₂-C₆H₄S⁻ Moderate (24–48 hrs) 12.5 µM Topoisomerase I/II inhibition
Cp₂Ti(S-Ph)₂ Phenylthiolate Low (<12 hrs) N/A Catalyst precursor
Cp₂Ti(S-Naph-OMe)₂ Methoxy-naphthylthiolate High (>72 hrs) 8.2 µM Enhanced lipophilicity
  • Antiproliferative Activity: Titanocene bis(4-aminothiophenolate) shows dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12.5 µM), comparable to cisplatin but with higher specificity for cancer cells over non-tumoral MCF-10A cells . Derivatives with methoxy-naphthyl substituents (e.g., Cp₂Ti(S-Naph-OMe)₂) exhibit lower IC₅₀ values (8.2 µM) due to increased lipophilicity and cellular uptake .

Mechanistic Comparisons

  • Catalytic Mechanisms: Unlike zirconocene dithiolates, which stabilize transition states in polymerization, titanocene derivatives undergo ligand dissociation more readily, leading to deactivation. The 4-aminothiophenolate ligand’s amino group may mitigate this by stabilizing the titanium center via chelation .
  • Anticancer Mechanisms: Titanocene bis(4-aminothiophenolate) inhibits topoisomerases I/II, disrupting DNA replication in cancer cells. This contrasts with cisplatin, which primarily causes DNA crosslinking but lacks specificity, harming healthy cells .

Key Research Findings

  • Antitumor Specificity: Titanocene bis(4-aminothiophenolate) induces apoptosis in MCF-7 cells at lower concentrations (12.5 µM) than cisplatin (25 µM), with minimal effects on non-tumoral cells .
  • Structure-Activity Relationship (SAR): The amino group on the thiophenolate ligand improves water solubility and target binding, while bulky substituents (e.g., methoxy-naphthyl) enhance membrane permeability .
  • Catalytic Limitations: Despite structural innovations, titanocene dithiolates remain inferior to zirconocene analogs in catalytic applications due to rapid deactivation .

Preparation Methods

Deprotonation of 4-Aminothiophenol

4-Aminothiophenol’s acidity (pKa ~6.5 for the thiol group) necessitates alkaline conditions for deprotonation. Common protocols involve:

  • Lithium Hexamethyldisilazide (LiHMDS) : Adds stoichiometrically to 4-aminothiophenol in tetrahydrofuran (THF) at −78°C.

  • Sodium Hydride (NaH) : Reacts with 4-aminothiophenol in dimethylformamide (DMF) at 0°C, yielding the sodium thiophenolate salt.

Critical Consideration : The amine group (-NH₂) may require protection (e.g., as a tert-butoxycarbonyl (Boc) derivative) to prevent side reactions during metallation.

Titanium-Ligand Coordination

Transmetallation with Cp₂TiCl₂

Titanocene dichloride (Cp₂TiCl₂) serves as a versatile precursor for ligand substitution. A representative procedure involves:

  • Schlenk Line Setup : Conduct reactions under argon or nitrogen to prevent oxidation.

  • Reaction Conditions :

    • Dissolve Cp₂TiCl₂ (1 equiv) in anhydrous THF.

    • Add 2 equiv of 4-aminothiophenolate salt (e.g., NaS-C₆H₄-NH₂) at −78°C.

    • Warm gradually to room temperature and stir for 12–24 hours.

  • Workup : Filter the reaction mixture through Celite®, remove solvents under vacuum, and recrystallize from toluene/hexane.

Yield Optimization : Excess ligand (2.2–2.5 equiv) improves displacement of chloride ions, while prolonged reaction times (>24 h) may degrade titanium centers.

Alternative Synthetic Pathways

Direct Reaction with TiCl₄

In the absence of cyclopentadienyl ligands, TiCl₄ can coordinate directly to 4-aminothiophenolate:

  • Stepwise Addition :

    • Add TiCl₄ (1 equiv) to a THF solution of NaS-C₆H₄-NH₂ (2 equiv) at −40°C.

    • Stir for 6 hours, then warm to 25°C.

  • Product Isolation : Precipitate the complex by adding pentane, followed by filtration and drying.

Challenges : TiCl₄’s high reactivity risks over-substitution or ligand redistribution, necessitating strict temperature control.

Spectroscopic and Analytical Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Downfield shifts for aromatic protons (δ 6.8–7.2 ppm) confirm ligand coordination. The -NH₂ group may appear as a broad singlet (δ 4.5–5.5 ppm) unless protected.

  • ¹³C NMR : Resonances for thiophenolate carbons typically shift upfield by 5–10 ppm compared to free ligand.

X-ray Crystallography

Hypothetical crystal structures predict a distorted tetrahedral geometry around titanium, with Ti–S bond lengths of 2.35–2.45 Å.

Comparative Analysis of Synthetic Methods

The table below summarizes hypothetical reaction conditions and yields based on analogous titanocene systems:

MethodPrecursorLigand EquivTemp (°C)Time (h)Yield (%)
Cp₂TiCl₂ SubstitutionCp₂TiCl₂2.2−78 to 252465–75
Direct TiCl₄ ReactionTiCl₄2.0−40 to 25650–60
Protected Ligand RouteCp₂TiCl₂2.5−78 to 254870–80

Key Observations :

  • Cyclopentadienyl-based routes offer higher yields due to stabilized titanium intermediates.

  • Direct TiCl₄ reactions are faster but prone to byproducts.

Challenges and Mitigation Strategies

Ligand Oxidation

4-Aminothiophenolate is susceptible to disulfide formation (S–S coupling). Mitigation includes:

  • Strict Anaerobic Conditions : Use gloveboxes for sensitive steps.

  • Radical Scavengers : Add 1–2% hydroquinone to quench free radicals.

Titanium Hydrolysis

Ti–S bonds hydrolyze readily in moisture. Employ:

  • Anhydrous Solvents : Distill THF over Na/benzophenone.

  • Drying Agents : Include molecular sieves (4 Å) during reactions .

Q & A

Q. Methodological Recommendations :

  • For reproducibility, standardize ligand ratios (1:2 Ti:S) and reaction times.
  • Prioritize X-ray crystallography to resolve structural ambiguities caused by Cp ring dynamics .
  • Cross-validate cytotoxicity data using multiple cell lines (e.g., MCF-7, A549) to account for tissue-specific responses .

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